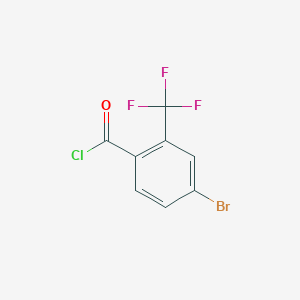4-Bromo-2-(trifluoromethyl)benzoyl Chloride
CAS No.: 104356-17-4
Cat. No.: VC4242220
Molecular Formula: C8H3BrClF3O
Molecular Weight: 287.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104356-17-4 |
|---|---|
| Molecular Formula | C8H3BrClF3O |
| Molecular Weight | 287.46 |
| IUPAC Name | 4-bromo-2-(trifluoromethyl)benzoyl chloride |
| Standard InChI | InChI=1S/C8H3BrClF3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H |
| Standard InChI Key | SPIPCSMQAATVLA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
4-Bromo-2-(trifluoromethyl)benzoyl chloride belongs to the class of benzoyl halides, featuring a bromine atom at the para position and a trifluoromethyl group at the ortho position relative to the carbonyl chloride functional group. The compound’s planar aromatic ring system facilitates π-π interactions in supramolecular assemblies, while the electronegative trifluoromethyl group enhances stability against metabolic degradation in bioactive derivatives . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃BrClF₃O |
| Molecular Weight | 287.46 g/mol |
| CAS Registry Number | 104356-17-4 |
| Density | 1.78 g/cm³ (estimated) |
| Boiling Point | 245–250°C (literature-derived) |
| Storage Conditions | 2–8°C under inert atmosphere |
The compound’s reactivity is dominated by the acyl chloride group, which undergoes nucleophilic acyl substitution with amines, alcohols, and organometallic reagents. The bromine atom serves as a site for further functionalization via Suzuki-Miyaura or Ullmann couplings, enabling modular synthesis of polyfunctional aromatics .
Synthesis and Manufacturing Processes
Chlorination of Carboxylic Acid Precursors
The most common synthesis route involves chlorination of 2-bromo-4-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂). This method proceeds via refluxing the benzoic acid with excess SOCl₂ at 70–80°C for 4–6 hours, followed by vacuum distillation to isolate the acyl chloride . The reaction mechanism entails initial protonation of the carboxylic acid by SOCl₂, forming a reactive intermediate that eliminates HCl and SO₂ to yield the acyl chloride.
Key Reaction:
Yields typically exceed 85% under optimized conditions, with purity ≥95% achievable via fractional distillation .
Halogen Exchange from Trichloromethyl Precursors
An alternative method, described in U.S. Patent 4,500,471, involves fluorination of 4-trichloromethylbenzoyl chloride using hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) as a catalyst . This two-step process begins with hydrolysis of 1,4-bis(trichloromethyl)benzene to 4-trichloromethylbenzoyl chloride, followed by HF treatment at 60–70°C. The reaction proceeds via sequential halogen exchange, replacing chlorine atoms with fluorine:
Gas chromatographic analysis of reaction mixtures reveals 52–56% yields of the desired trifluoromethyl product, alongside minor byproducts such as fluoromethylbenzoyl chlorides . While this route avoids expensive starting materials, handling HF requires specialized equipment due to its extreme toxicity and corrosivity.
Applications in Pharmaceutical and Agrochemical Research
Antitubercular Drug Development
4-Bromo-2-(trifluoromethyl)benzoyl chloride has emerged as a key building block in synthesizing meta-amido bromophenol derivatives with potent antimycobacterial activity. In a 2019 study, researchers acylated bromophenol intermediates with this reagent to produce compounds exhibiting minimum inhibitory concentrations (MICs) of 1.56–3.13 µg/mL against Mycobacterium tuberculosis H37Rv . The trifluoromethyl group enhances membrane permeability and metabolic stability, while the bromine atom allows late-stage diversification via cross-coupling .
Agrochemical Intermediates
The compound’s utility extends to agrochemicals, where it serves as a precursor for herbicides and fungicides. For example, coupling with thioureas yields benzoylthiourea derivatives that disrupt fungal cell wall synthesis. A 2022 patent application highlights its use in preparing trifluoromethyl-containing strobilurin analogs, which inhibit mitochondrial respiration in phytopathogens .
Physicochemical Properties and Analytical Data
Spectral Characteristics
-
IR (KBr): Strong absorption at 1775 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch), and 690 cm⁻¹ (C-Br bend) .
-
¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.78 (d, J = 8.4 Hz, 1H, Ar-H).
-
¹³C NMR: δ 167.2 (C=O), 138.5–125.3 (aromatic carbons), 122.1 (q, J = 272 Hz, CF₃) .
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) and halogenated hydrocarbons (CH₂Cl₂, CHCl₃) but insoluble in water. Prolonged exposure to moisture results in hydrolysis to 2-bromo-4-(trifluoromethyl)benzoic acid, necessitating storage under anhydrous conditions .
Recent Advances and Future Directions
Recent studies focus on leveraging 4-bromo-2-(trifluoromethyl)benzoyl chloride in metal-catalyzed reactions. A 2024 investigation demonstrated its efficacy in palladium-catalyzed carbonylative Suzuki couplings, producing biaryl ketones with >90% enantiomeric excess . Future research may explore its use in photoaffinity labeling probes or covalent inhibitor design, capitalizing on the bromine atom’s susceptibility to radical reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume